- Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted Aminoisoxazoles, Tetrahedron Letters, 1996, 37(19), 3339-3342

Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

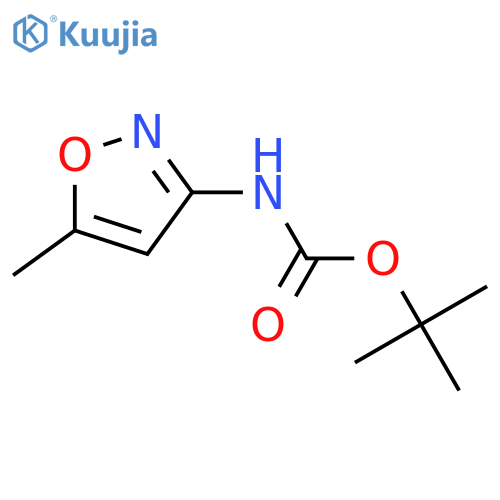

97517-66-3 structure

Nome del prodotto:tert-butyl 5-methylisoxazol-3-ylcarbamate

Numero CAS:97517-66-3

MF:C9H14N2O3

MW:198.219062328339

MDL:MFCD11976787

CID:801199

PubChem ID:11052591

tert-butyl 5-methylisoxazol-3-ylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl (5-methylisoxazol-3-yl)carbamate

- 3-(Boc-amino)-5-methylisoxazole

- Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester

- tert-butyl 5-methylisoxazol-3-ylcarbamate

- tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

- QC-1021

- 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)

- Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)

- (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester

- 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole

- tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate

- AS-65878

- 3-tert-butoxycarbonylamino-5-methylisoxazole

- t-Butyl (5-methylisoxazol-3-yl)carbamate

- SY123868

- CS-0036490

- 97517-66-3

- tert-Butyl(5-methylisoxazol-3-yl)carbamate

- DTXSID10453427

- AKOS014315806

- N-Boc-5-methylisoxazol-3-amine

- MFCD11976787

- SCHEMBL2174857

- AC-27127

- (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester

- (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester

- W12787

- ZDQNLVVSJSRECT-UHFFFAOYSA-N

- DA-17054

- XDA51766

- (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester

-

- MDL: MFCD11976787

- Inchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)

- Chiave InChI: ZDQNLVVSJSRECT-UHFFFAOYSA-N

- Sorrisi: O=C(NC1C=C(C)ON=1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 198.10000

- Massa monoisotopica: 198.10044231g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 213

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.7

- Superficie polare topologica: 64.4Ų

Proprietà sperimentali

- PSA: 64.36000

- LogP: 2.40300

tert-butyl 5-methylisoxazol-3-ylcarbamate Informazioni sulla sicurezza

tert-butyl 5-methylisoxazol-3-ylcarbamate Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

tert-butyl 5-methylisoxazol-3-ylcarbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB488557-250 mg |

t-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 250MG |

€527.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | D767570-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 1g |

$775 | 2024-06-07 | |

| Chemenu | CM126609-5g |

tert-butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 5g |

$*** | 2023-05-29 | |

| abcr | AB488557-100mg |

t-Butyl (5-methylisoxazol-3-yl)carbamate; . |

97517-66-3 | 100mg |

€330.70 | 2024-08-02 | ||

| Aaron | AR005ZZT-500mg |

TERT-BUTYL (5-METHYLISOXAZOL-3-YL)CARBAMATE |

97517-66-3 | 95% | 500mg |

$1624.00 | 2025-01-23 | |

| Ambeed | A196069-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95+% | 1g |

$546.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107130-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 97% | 1g |

¥5532.00 | 2024-04-23 | |

| 1PlusChem | 1P005ZRH-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 97% | 1g |

$294.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D767570-500mg |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 500mg |

$1705 | 2025-02-19 | |

| eNovation Chemicals LLC | D767570-250mg |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 250mg |

$1220 | 2025-02-19 |

tert-butyl 5-methylisoxazol-3-ylcarbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Pyridine ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt

Riferimento

- Preparation of arylazolopyridines as p38 kinase inhibitors., World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- preparation of aminoisoxazole and aminoisothiazole derivatives, Japan, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt

Riferimento

- Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors, China, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Carboxyalkenamidocephalosporins, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled

1.3 Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled

1.3 Solvents: Water ; cooled

Riferimento

- Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: tert-Butanol ; 18 h, rt → reflux; reflux → rt

Riferimento

- Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Pyridine ; 1 h, 0 °C; 12 h, rt

Riferimento

- Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara), World Intellectual Property Organization, , ,

tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials

tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products

tert-butyl 5-methylisoxazol-3-ylcarbamate Letteratura correlata

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate) Prodotti correlati

- 264600-97-7(Isoxazol-3-ylcarbamic acid tert-butylester)

- 30485-71-3(4-Chlorocyclohexanol)

- 2228616-08-6(tert-butyl 2-{1H-pyrrolo2,3-bpyridin-3-yl}piperazine-1-carboxylate)

- 2137900-48-0(Oxirane, 2-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]-)

- 2060006-18-8(6-(2-ethylhydrazin-1-yl)pyridine-3-carboxamide)

- 1421310-00-0(2-Methylpiperidin-4-ol)

- 2137806-08-5(Methyl 4-fluorosulfonylthiophene-3-carboxylate)

- 910804-10-3(1-(4-CHLORO-BENZYL)-PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE)

- 2377031-85-9(5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride)

- 2609740-81-8(2,2,2-Trifluoro-1-[(4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidin-1-YL]ethanone)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate

Purezza:99%

Quantità:1g

Prezzo ($):491.0